N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide
Description
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a thiazole ring, both of which are known for their significant roles in medicinal chemistry
Properties
IUPAC Name |
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-4-13-16-8(2)14(21-13)15(20)19-12-7-11(10-5-6-10)17-9(3)18-12/h7,10H,4-6H2,1-3H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMLVZVNRNKIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(=O)NC2=NC(=NC(=C2)C3CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include cyclopropylamine, methyl iodide, and ethyl isothiocyanate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may involve the use of halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine
- N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-cyclopropylsulfonyl-2-methylpropanamide
- 2-cyclopentyl-N-(6-cyclopropyl-2-methylpyrimidin-4-yl)acetamide
Uniqueness
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethyl-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific structural features, such as the combination of a pyrimidine ring with a thiazole ring and the presence of cyclopropyl and ethyl groups
This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in various scientific fields
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
